Linalyl isobutyrate
Overview
Description
Linalyl isobutyrate is an organic compound with the molecular formula C14H24O2. It is a monoterpenoid ester derived from linalool and isobutyric acid. This compound is known for its pleasant, fruity, and floral aroma, making it a valuable ingredient in the fragrance and flavor industries .
Mechanism of Action
Target of Action
Linalyl isobutyrate is a compound that primarily targets the olfactory receptors, contributing to the sense of smell . It has a natural, fresh character which enhances the top note of many compositions, especially lavender, cologne, and fruity blends .
Mode of Action
The compound interacts with its targets by binding to the olfactory receptors, triggering a neural response that is interpreted by the brain as a specific smell . Its modifying action is also much appreciated in various floral bases such as lilac .
Biochemical Pathways
It’s known that the compound belongs to the class of organic compounds known as acyclic monoterpenoids .
Result of Action
The primary result of this compound’s action is the elicitation of a specific smell sensation. It is used to enhance the top note of many compositions, especially lavender, cologne, and fruity blends . It also has a modifying action in various floral bases such as lilac .
Biochemical Analysis
Biochemical Properties
Linalyl isobutyrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the formation of metabolites that may have distinct biological activities . Additionally, this compound has been observed to modulate the activity of certain proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.
Cellular Effects
This compound exerts notable effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Moreover, it has been observed to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on cellular processes . These interactions can result in alterations in gene expression, further influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, potentially altering their sensitivity to the compound over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing anxiety and promoting relaxation . At higher doses, this compound may exhibit toxic or adverse effects, including potential disruptions in metabolic processes and cellular function . These dosage-dependent responses highlight the importance of determining the optimal concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of metabolites such as linalool and its derivatives . The metabolic pathways of this compound also involve conjugation with glucuronic acid, which enhances its solubility and facilitates its excretion from the body . These metabolic processes play a crucial role in determining the compound’s bioavailability and biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, where it may exert localized effects on cellular function . The distribution of this compound within the body is influenced by factors such as its lipophilicity and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Linalyl isobutyrate can be synthesized through the esterification of linalool with isobutyric anhydride. The reaction typically occurs under reflux conditions, where linalool and isobutyric anhydride are heated together in the presence of an acid catalyst . The reaction can be represented as follows:
Linalool+Isobutyric Anhydride→Linalyl Isobutyrate+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques ensures the large-scale production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Linalyl isobutyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols
Scientific Research Applications
Linalyl isobutyrate has diverse applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for gas chromatography and mass spectrometry.
Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates its neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and flavor profile .
Comparison with Similar Compounds
Linalyl isobutyrate is similar to other monoterpenoid esters such as:
Linalyl acetate: Known for its floral aroma, used in perfumes and flavorings.
Geranyl acetate: Has a fruity and floral scent, used in cosmetics and fragrances.
Citronellyl acetate: Possesses a fresh, citrus-like aroma, used in personal care products.
Uniqueness: this compound stands out due to its unique combination of fruity and floral notes, making it highly versatile in fragrance formulations. Its neuroprotective properties also add to its distinctiveness in scientific research .
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIARAQCPRDGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(CCC=C(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047490 | |
Record name | Linalyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to slightly yellow liquid with a sweet, fresh, rosy odour | |
Record name | Linalyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Linalyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/355/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
228.00 to 230.00 °C. @ 760.00 mm Hg | |
Record name | Linalyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10 mg/L @ 20 °C (exp), insoluble in water; miscible with alcohol and ether, 1 ml in 3 ml 80% alcohol (in ethanol) | |
Record name | Linalyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Linalyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/355/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.882-0.888 | |
Record name | Linalyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/355/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78-35-3 | |
Record name | Linalyl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyl-1,6-octadien-3-yl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linalyl isobutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46145 | |
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Record name | Propanoic acid, 2-methyl-, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Linalyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-1-vinylhex-4-enyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LINALYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8867Y4G46L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Linalyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Linalyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Linalyl Isobutyrate based on the provided research?
A1: The research primarily discusses this compound as a flavoring agent in animal feed. Its safety and efficacy for various animal species, as well as its potential environmental impact, are key areas of investigation. [, , , , ]
Q2: Has this compound demonstrated any insecticidal properties?
A3: While not the primary focus of the provided research, one study found that this compound was a prominent compound in Petitgrain essential oil, which exhibited cytotoxic activity against various cancer cell lines. [] Another study identified it as a component of Prangos odontalgica essential oil, but its specific contribution to any potential insecticidal activity wasn't isolated. []
Q3: How does drying affect the concentration of this compound in plant material?
A4: A study on Warionia saharae found that both sun-drying and shade-drying increased the concentration of essential oils, including this compound. The shade-dried sample yielded a higher concentration (11.9%) compared to the sun-dried sample (not detected in significant amounts). []
Q4: What are the potential environmental concerns related to this compound use in animal feed?
A5: While considered generally safe for soil, the research highlights a lack of data regarding the safety of this compound, particularly Linalyl butyrate, for aquatic environments. This emphasizes the need for further investigation into its potential impact on aquatic life. [, ]
Q5: What analytical methods are used to identify and quantify this compound?
A7: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method used to identify and quantify this compound in the provided research papers. This technique allows for the separation and detection of volatile compounds within complex mixtures like essential oils. [, , ]
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